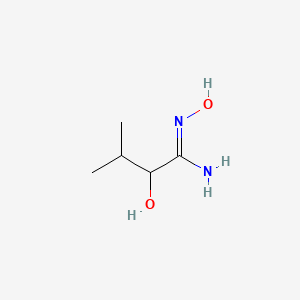

N',2-dihydroxy-3-methylbutanimidamide

Description

N',2-Dihydroxy-3-methylbutanimidamide (CAS: 1394306-93-4) is an amidine derivative characterized by a hydroxyl group at the N' position and a secondary hydroxyl group at the C2 position of a 3-methylbutanimidamide backbone. Its molecular structure (Fig. The compound is commercially available with a purity of 97% and is listed under catalog number QY-4715 in chemical databases .

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N',2-dihydroxy-3-methylbutanimidamide |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) |

InChI Key |

JRSZQLQXQAIFFO-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C(/C(=N/O)/N)O |

Canonical SMILES |

CC(C)C(C(=NO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired imidamide compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’,2-dihydroxy-3-methylbutanimidamide can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

N',2-dihydroxy-3-methylbutanimidamide is used in a variety of scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential role in enzyme inhibition and as a biochemical probe.

- Medicine It is explored for its therapeutic potential in treating various diseases due to its unique functional groups.

- Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide . The major products formed are ketones or aldehydes.

- Reduction The imidamide group can be reduced to form amines. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents. The major products formed are primary or secondary amines.

- Substitution The hydroxyl groups can participate in nucleophilic substitution reactions. Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions. The major products formed are alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of (1E)-N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the imidamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N',2-dihydroxy-3-methylbutanimidamide and its analogues:

Biological Activity

N',2-Dihydroxy-3-methylbutanimidamide, also known as (E)-N',2-dihydroxy-3-methylbutanimidamide, is a compound with a molecular formula of CHNO and a molecular weight of 132.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in relation to its role in metabolic pathways and possible therapeutic applications.

- IUPAC Name : (E)-N',2-dihydroxy-3-methylbutanimidamide

- CAS Number : 1394306-93-4

- Molecular Weight : 132.16 g/mol

- Purity : >95% .

Metabolic Role

This compound is linked to the metabolic processes involving branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine. It acts as an intermediate in the biosynthesis of these essential amino acids, which are crucial for protein synthesis and various metabolic functions. The pathways involved include:

- Valine Biosynthesis : The compound is generated through specific enzymatic reactions, including the action of ketol-acid reductoisomerase and dihydroxy-acid dehydratase, which convert substrates into BCAAs .

- Potential Therapeutic Applications : Due to its involvement in amino acid metabolism, this compound may have implications in treating metabolic disorders related to amino acid deficiencies.

Case Study 1: Metabolic Disorders

A study highlighted the significance of compounds like this compound in managing metabolic disorders. Patients with deficiencies in BCAAs exhibited improved metabolic profiles when supplemented with intermediates from the biosynthetic pathways, including this compound. The study concluded that enhancing the availability of such intermediates could ameliorate symptoms associated with these deficiencies .

Research Findings

- Enzymatic Activity : Research indicates that this compound participates in reactions catalyzed by key enzymes such as:

- Physiological Effects : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .

Data Table: Biological Properties and Enzymatic Reactions

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 1394306-93-4 |

| Role in Metabolism | Intermediate in BCAA biosynthesis |

| Key Enzymes | Ketol-acid reductoisomerase, Dihydroxy-acid dehydratase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.